molecular formula C14H16N2O2 B13216777 1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13216777
M. Wt: 244.29 g/mol
InChI Key: BNWLZWGFMBKTKS-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid is a compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is characterized by a cyclobutane ring substituted with an amino group, a cyanophenyl group, and a carboxylic acid group. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclobutanone with an appropriate amine and a cyanophenyl derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained in good yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and cyanophenyl groups are key functional groups that interact with enzymes and receptors, influencing various biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[2-amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c15-8-10-2-4-11(5-3-10)12(9-16)14(13(17)18)6-1-7-14/h2-5,12H,1,6-7,9,16H2,(H,17,18)

InChI Key

BNWLZWGFMBKTKS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CN)C2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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